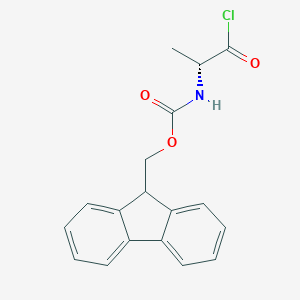

Fmoc-D-alanyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMYCMGTXVCJCH-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456371 | |

| Record name | Fmoc-D-alanyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144073-15-4 | |

| Record name | Fmoc-D-alanyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Fmoc-D-alanyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-alanyl chloride is a synthetically derived amino acid derivative that plays a crucial role as a building block in solid-phase peptide synthesis (SPPS). The incorporation of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine terminus allows for a stable yet readily cleavable protecting group, essential for the stepwise elongation of peptide chains. The D-configuration of the alanine residue is of particular interest in the design of peptide-based therapeutics and probes, as it can confer resistance to enzymatic degradation and modulate biological activity. The acid chloride functionality provides a highly reactive group for efficient amide bond formation. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and use, and a visual representation of its application workflow.

Physical Properties

| Property | This compound | Fmoc-D-alanine (for comparison) | Source |

| Molecular Formula | C₁₈H₁₆ClNO₃ | C₁₈H₁₇NO₄ | N/A |

| Molecular Weight | 329.78 g/mol | 311.33 g/mol | [1] |

| Appearance | Data not available | White to off-white powder or crystals | [2][3] |

| Melting Point | Data not available | 147-157 °C | [2][3] |

| Solubility | Soluble in common organic solvents used in peptide synthesis.[4] | Soluble in dimethylformamide (DMF). Insoluble in water. | [5] |

| CAS Number | 144073-15-4[4] | 79990-15-1 | [3] |

Experimental Protocols

Synthesis of this compound from Fmoc-D-alanine

This protocol describes a general method for the preparation of this compound from its corresponding carboxylic acid using thionyl chloride. This procedure should be performed under anhydrous conditions in a well-ventilated fume hood.

Materials:

-

Fmoc-D-alanine

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous hexane

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, suspend Fmoc-D-alanine (1 equivalent) in anhydrous dichloromethane.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (approximately 1.5 to 2 equivalents) to the suspension at room temperature with stirring. The reaction is exothermic and will evolve gas (SO₂ and HCl), so the addition should be done carefully.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 1-3 hours. The progress of the reaction can be monitored by the dissolution of the solid Fmoc-D-alanine and the cessation of gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to ensure all thionyl chloride is removed as it can interfere with subsequent reactions. Co-evaporation with anhydrous toluene can aid in the removal of residual thionyl chloride.

-

Isolation of Product: The resulting residue is the crude this compound. It can be triturated with anhydrous hexane to induce precipitation of a solid.

-

Drying: The solid product is then filtered and dried under vacuum to yield this compound. The product should be stored under anhydrous conditions to prevent hydrolysis.

Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for coupling this compound to a resin-bound peptide chain during Fmoc-based SPPS.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

-

Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

-

Solid-phase synthesis reaction vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Preparation: The peptide-resin with a free N-terminal amine (obtained after Fmoc deprotection with piperidine) should be thoroughly washed with DMF to remove any residual piperidine.

-

Dissolution of this compound: In a separate dry vial, dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) in anhydrous DMF or DCM.

-

Coupling Reaction: Add the solution of this compound to the reaction vessel containing the washed resin.

-

Addition of Base: Add a suitable non-nucleophilic base, such as DIPEA or collidine (2-4 equivalents), to the reaction mixture to neutralize the HCl generated during the coupling reaction.

-

Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. The high reactivity of the acid chloride usually leads to rapid coupling.

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or chloranil test. A negative result indicates the absence of free primary amines.

-

Washing: Once the coupling is complete, drain the reaction solution from the vessel and thoroughly wash the peptide-resin with DMF, followed by DCM, and then DMF again to remove any unreacted reagents and byproducts. The resin is now ready for the next Fmoc deprotection and coupling cycle.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound and its subsequent use in a peptide coupling step in SPPS.

Caption: Workflow for the synthesis of this compound and its application in SPPS.

References

An In-depth Technical Guide to Fmoc-D-alanyl chloride: Structure, Formula, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-D-alanyl chloride (Fmoc-D-alanyl chloride), a key reagent in peptide synthesis and drug discovery. This document details its chemical structure, formula, and physical properties, and provides experimental protocols for its synthesis and application.

Chemical Structure and Formula

This compound is a derivative of the D-isomer of the amino acid alanine. The amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the carboxylic acid is activated as an acid chloride. This dual functionality makes it a valuable building block in solid-phase peptide synthesis (SPPS).

The chemical structure of this compound is visualized in the diagram below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while data for the closely related precursor, Fmoc-D-alanine, is readily available, specific quantitative data for the acid chloride is limited.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₆ClNO₃ | Inferred from L-isomer |

| Molecular Weight | 329.78 g/mol | [1] |

| CAS Number | 144073-15-4 | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Data not readily available | |

| Purity | Typically >95% | Inferred from supplier information for related compounds |

| Solubility | Soluble in common organic solvents (e.g., DMF, DCM) |

Note: Some data is inferred from the L-isomer or related compounds due to a lack of specific experimental data for this compound in the public domain.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, Fmoc-D-alanine, by reaction with a chlorinating agent. A general protocol is outlined below.

Materials:

-

Fmoc-D-alanine

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend Fmoc-D-alanine in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a slight molar excess (typically 1.1 to 1.5 equivalents) of thionyl chloride or oxalyl chloride to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

Remove the solvent and excess reagent under reduced pressure.

-

The resulting crude this compound, often a solid, can be used directly in the next step or purified by recrystallization if necessary.

Safety Precautions: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a highly reactive acylating agent used for the introduction of a D-alanine residue into a growing peptide chain during SPPS.

Workflow:

References

Fmoc-D-Alanyl Chloride: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-D-alanyl chloride, a critical reagent for peptide synthesis and drug development. Tailored for researchers, scientists, and professionals in the field, this document details its chemical properties, synthesis, and applications, with a focus on experimental protocols and logical workflows.

Core Compound Data

This compound is the D-enantiomer of the Fmoc-protected alanine amino acid chloride. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-labile protecting group essential for orthogonal protection strategies in modern peptide synthesis.[1] The high reactivity of the acid chloride makes it particularly valuable for synthesizing peptides with challenging sequences or sterically hindered amino acids.[1]

| Property | Value | Reference |

| CAS Number | 144073-15-4 | [1] |

| Molecular Formula | C₁₈H₁₆ClNO₃ | [2][3] |

| Molecular Weight | 329.77 g/mol | [2] |

Synthesis of this compound

The synthesis of this compound from Fmoc-D-alanine is a crucial step to enable its use in peptide coupling reactions. A common and effective method involves the use of a chlorinating agent in an aprotic solvent.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes the synthesis of Fmoc-amino acid chlorides using thionyl chloride, a widely employed method.[1][4]

Materials:

-

Fmoc-D-alanine (Fmoc-D-Ala-OH)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hexane

-

Sonic bath (optional)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve Fmoc-D-alanine (1 equivalent) in anhydrous dichloromethane.

-

Add thionyl chloride (3 equivalents) to the solution.[4]

-

For an accelerated reaction, place the flask in a sonic bath for approximately 30 minutes.[4] Alternatively, the reaction can be stirred at room temperature for several hours or refluxed, though ultrasonication is often faster.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Triturate the resulting residue with hexane to precipitate the this compound.

-

Collect the solid product by filtration and dry it under a vacuum. The product is typically a white solid.[4]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). Its high reactivity allows for rapid and efficient coupling reactions. The general workflow for incorporating an amino acid using Fmoc chemistry is outlined below.

Experimental Protocol: Manual SPPS Coupling Cycle

This protocol details the manual steps for coupling an Fmoc-protected amino acid, such as this compound, to a resin-bound peptide chain.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

1-Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)[1]

-

Reaction vessel for manual SPPS

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[5][6]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes to remove the Fmoc group from the N-terminus of the peptide-resin.[5][7]

-

Drain the solution and repeat the piperidine treatment for another 15-20 minutes.

-

Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc adduct.[5][7]

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (typically 3 equivalents) in DMF.

-

Add DIEA (typically 6 equivalents) to the solution. The addition of HOBt (3 equivalents) is recommended to minimize side reactions.[1]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then DCM to remove any unreacted reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

Stability and Storage

Fmoc-amino acid chlorides are generally stable, crystalline solids that can be stored for extended periods under appropriate conditions.[1] It is recommended to store this compound in a cool, dry place, tightly sealed to protect it from moisture, which can cause hydrolysis of the acid chloride.

References

A Comprehensive Technical Guide to the Synthesis of Fmoc-D-alanyl Chloride from D-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of Fmoc-D-alanyl chloride, a critical building block in modern solid-phase peptide synthesis (SPPS). The strategic incorporation of D-amino acids like D-alanine into peptide chains is a key strategy for enhancing the proteolytic stability and modulating the biological activity of therapeutic peptides. This document outlines the detailed experimental protocols for the two primary steps in this synthesis: the protection of D-alanine with the fluorenylmethyloxycarbonyl (Fmoc) group and the subsequent conversion of the resulting Fmoc-D-alanine into its highly reactive acid chloride derivative.

The synthesis is a foundational process for chemists and researchers involved in the development of peptide-based therapeutics. The protocols and data presented herein are compiled from established chemical literature to ensure reliability and reproducibility.

Overall Synthesis Pathway

The synthesis of this compound from D-alanine is a two-step process. The first step involves the protection of the amino group of D-alanine with the Fmoc group. The second step is the conversion of the carboxylic acid moiety of Fmoc-D-alanine into an acid chloride.

Step 1: Synthesis of Fmoc-D-alanine

The initial step in the synthesis is the protection of the primary amine of D-alanine with the base-labile Fmoc protecting group. This is typically achieved by reacting D-alanine with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The use of Fmoc-OSu is often preferred as it can lead to cleaner reactions and higher yields.

Experimental Protocol: Fmoc Protection of D-alanine

This protocol is adapted from established procedures for the Fmoc protection of amino acids.

Materials:

-

D-alanine

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Acetone or Dioxane

-

Water

-

Ethyl acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hexane or Petroleum Ether

Procedure:

-

In a round-bottom flask, dissolve D-alanine (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of water and acetone/dioxane.

-

Cool the solution to 0°C in an ice bath with stirring.

-

In a separate beaker, dissolve Fmoc-OSu (1.05-1.2 equivalents) in acetone or dioxane.

-

Add the Fmoc-OSu solution dropwise to the stirred D-alanine solution over 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight (12-18 hours).

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent (acetone or dioxane) under reduced pressure.

-

Wash the remaining aqueous solution with ethyl ether or ethyl acetate to remove any unreacted Fmoc-OSu and other organic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated HCl. A white precipitate of Fmoc-D-alanine should form.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude Fmoc-D-alanine can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or methanol/petroleum ether, to yield a white, crystalline solid.[1]

Quantitative Data for Fmoc-D-alanine Synthesis

| Parameter | Value | Reference |

| Reported Yield | 90-99% | [1][2] |

| Purity (HPLC) | ≥ 99.0% | |

| Enantiomeric Purity | ≥ 99.5% | |

| Melting Point | 113-123 °C |

Step 2: Synthesis of this compound

The second step involves the conversion of the carboxylic acid of Fmoc-D-alanine into a more reactive acid chloride. This is a crucial step for subsequent coupling reactions in peptide synthesis. The two most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3]

Experimental Workflow: Chlorination of Fmoc-D-alanine

Experimental Protocol: Chlorination using Thionyl Chloride

This method is robust but may require heating.[3][4]

Materials:

-

Fmoc-D-alanine

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous hexane

Procedure:

-

To a solution of Fmoc-D-alanine (1.0 equivalent) in anhydrous DCM, add thionyl chloride (3.0 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture can be stirred at room temperature or gently refluxed (40-50°C) for 2-4 hours to ensure complete conversion.[3] Alternatively, ultrasonication for 30 minutes can be employed to accelerate the reaction.[4]

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Remove the excess thionyl chloride and DCM under reduced pressure.

-

The resulting crude product is triturated with anhydrous hexane to induce precipitation.

-

The white precipitate of this compound is collected by filtration, washed with cold hexane, and dried under vacuum. The product is typically used immediately in the next step due to its moisture sensitivity.[4]

Experimental Protocol: Chlorination using Oxalyl Chloride

This method is generally milder and can be performed at lower temperatures, which helps to minimize racemization and other side reactions.[3]

Materials:

-

Fmoc-D-alanine

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

A catalytic amount of anhydrous N,N-dimethylformamide (DMF) (optional)

-

Anhydrous hexane

Procedure:

-

Dissolve Fmoc-D-alanine (1.0 equivalent) in anhydrous DCM in a flask equipped with a stirring bar and under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Slowly add oxalyl chloride (1.5-2.0 equivalents) to the stirred solution. Effervescence (evolution of CO and CO₂ gas) will be observed.

-

Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

-

The crude product is then precipitated from anhydrous hexane, filtered, and dried under vacuum.

Comparison of Chlorinating Agents

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reaction Conditions | Room temperature to reflux (40-50°C) | 0°C to room temperature |

| Byproducts | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) |

| Advantages | Readily available, cost-effective | Milder conditions, less racemization, volatile byproducts |

| Disadvantages | Harsher conditions may lead to side reactions | More expensive, moisture sensitive |

Characterization and Purity

The final product, this compound, is typically a white to off-white solid. Due to its reactivity, it is often used in the subsequent reaction step without extensive purification. However, its formation can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch of the acid chloride at a higher wavenumber). The purity of the preceding Fmoc-D-alanine is critical and is usually confirmed by HPLC, NMR, and mass spectrometry. The enantiomeric purity is of utmost importance and is typically determined by chiral HPLC. A purity of >95% for the acid chloride is generally considered acceptable for most applications.[3]

References

Solubility of Fmoc-D-alanyl chloride in common organic solvents

An In-Depth Technical Guide to the Solubility of Fmoc-D-alanyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical building block in solid-phase and solution-phase peptide synthesis, valued for its high reactivity which facilitates amide bond formation, particularly in sterically hindered couplings. The N-terminus is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the C-terminus is activated as a highly reactive acid chloride. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, including reaction setup, purification, and handling. This guide provides a summary of the known qualitative solubility characteristics of this compound, inferred from its chemical properties and the behavior of similar compounds. Due to the scarcity of published quantitative data, this document also furnishes a detailed experimental protocol for determining its solubility and stability in a laboratory setting.

Introduction to this compound

This compound is a derivative of the non-proteinogenic amino acid D-alanine. The incorporation of D-amino acids into peptide chains is a key strategy for increasing their resistance to enzymatic degradation by proteases, thereby enhancing their pharmacokinetic profiles for therapeutic applications. The acid chloride functionality provides a high degree of carboxyl group activation, enabling efficient coupling reactions where standard reagents might be less effective.[1]

However, the high reactivity of the acyl chloride group also makes the compound highly susceptible to hydrolysis and reaction with other nucleophilic solvents.[2][3][4] Therefore, it is imperative to use anhydrous (dry) solvents and inert atmospheric conditions during its handling and use to prevent degradation.

Solubility Profile of this compound

Quantitative solubility data for this compound is not widely available in published literature. However, based on the general properties of acyl chlorides and Fmoc-protected amino acids, a qualitative solubility profile can be inferred. Acyl chlorides are generally soluble in a range of aprotic organic solvents and are reactive towards protic solvents.[3][4][5]

The large, nonpolar Fmoc group contributes significantly to the molecule's overall solubility characteristics, favoring dissolution in organic media. Fmoc-amino acids, the precursors to Fmoc-amino acid chlorides, are readily soluble in polar aprotic solvents like DMF, NMP, and DCM.[6] The synthesis of Fmoc-amino acid chlorides is commonly performed in dichloromethane (DCM), indicating good solubility in this solvent.[1][7][8]

The following table summarizes the expected solubility and reactivity of this compound in common organic solvents.

| Solvent Class | Common Solvents | Expected Solubility/Reactivity |

| Nonpolar Aprotic | Hexanes, Toluene, Diethyl Ether | Likely Soluble to Moderately Soluble. The nonpolar nature of these solvents is compatible with the large Fmoc group. However, the polarity of the acid chloride and the alanine backbone may limit high solubility. Diethyl ether is a common solvent for many organic reactions involving reactive intermediates.[5] |

| Polar Aprotic | Dichloromethane (DCM), Chloroform | Highly Soluble. DCM is a common solvent for the synthesis and reaction of Fmoc-amino acid chlorides, suggesting high solubility.[7][8] These solvents effectively solvate the molecule without reacting with the acid chloride group under anhydrous conditions. |

| Tetrahydrofuran (THF), Acetonitrile (ACN) | Likely Soluble. THF and ACN are versatile polar aprotic solvents. While generally compatible, careful drying is essential as residual water will lead to rapid hydrolysis. THF may be less suitable for long-term storage due to potential peroxide formation and its ability to dissolve some water. | |

| N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Soluble, but with Caution. These are excellent solvents for Fmoc-amino acids and peptides.[9] this compound is expected to be soluble, but these solvents must be rigorously anhydrous. DMF can contain dimethylamine impurities, which can react with the Fmoc group.[9] The stability of the acid chloride in these solvents over time should be experimentally verified. | |

| Polar Protic | Water, Alcohols (Methanol, Ethanol), Acetic Acid | Reactive (Not Soluble). this compound will react vigorously and rapidly with these solvents.[2][4] The acid chloride will be hydrolyzed by water to form Fmoc-D-alanine, and will react with alcohols to form the corresponding ester. Therefore, these solvents are unsuitable for dissolving the compound for use in coupling reactions. |

Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, a carefully designed experiment is required to determine its solubility while minimizing degradation. The following protocol outlines a general method for determining the saturation solubility.

Objective: To determine the solubility (in mg/mL or mol/L) of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest (e.g., DCM, THF, ACN)

-

Inert gas (Nitrogen or Argon)

-

Small, dry glass vials with screw caps or septa

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Analytical balance

-

Gas-tight syringes

-

Volumetric flasks

-

HPLC or UV-Vis spectrophotometer for quantitative analysis

Methodology:

-

Preparation of Saturated Solutions (Excess Solid Method):

-

Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add an excess amount of this compound to a pre-weighed, dry vial. The exact amount should be more than what is expected to dissolve.

-

Using a gas-tight syringe, add a precise volume of the anhydrous solvent to the vial.

-

Seal the vial tightly and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the suspension vigorously for a set period to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically (e.g., by taking measurements at 2, 4, 8, and 24 hours to see when the concentration plateaus). For a reactive compound, shorter times are preferable.

-

-

Sample Collection and Preparation:

-

Stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed, dry, gas-tight syringe fitted with a filter (e.g., a 0.2 µm PTFE syringe filter) to avoid transferring any solid particles.

-

Immediately dispense the collected aliquot into a volumetric flask of appropriate size and dilute with the same anhydrous solvent to a known final volume. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

HPLC Method: Use a reverse-phase column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA). The Fmoc group has a strong UV absorbance, typically around 265 nm, making detection sensitive.

-

UV-Vis Method: Measure the absorbance at the λmax of the Fmoc group. A calibration curve of this compound of known concentrations in the same solvent must be prepared beforehand.

-

The analysis should be performed quickly after sample preparation to minimize degradation. A control experiment to measure the degradation rate of a known concentration of the compound in the solvent can be beneficial.

-

-

Calculation of Solubility:

-

From the analytical measurement, calculate the concentration of the diluted sample.

-

Use the dilution factor to back-calculate the concentration of the original, saturated solution.

-

Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution Factor)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a reactive compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in public literature, its chemical nature allows for strong inferences about its behavior in common organic solvents. It is expected to be highly soluble in aprotic solvents like dichloromethane and moderately soluble in other aprotic solvents, while being reactive towards all protic solvents. For researchers requiring precise solubility data for process optimization, reaction design, or formulation development, the experimental protocol provided in this guide offers a robust framework for its determination under controlled, anhydrous conditions. Careful execution of this methodology will yield reliable data, enabling the effective and efficient use of this important peptide synthesis reagent.

References

- 1. This compound | 144073-15-4 | Benchchem [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. researchgate.net [researchgate.net]

- 7. Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. peptide.com [peptide.com]

The Fmoc Protecting Group: A Technical Guide to its Core Advantages in Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules like peptides and oligonucleotides. Among the arsenal of protective groups available to chemists, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as a dominant tool, primarily due to its unique set of advantageous properties. This technical guide provides an in-depth exploration of the key benefits of employing the Fmoc protecting group, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

The Cornerstone of Modern Peptide Synthesis: Key Advantages

The widespread adoption of Fmoc chemistry, especially in solid-phase peptide synthesis (SPPS), can be attributed to several core advantages over other protecting groups, most notably the tert-butoxycarbonyl (Boc) group.[1][2]

-

Mild Deprotection Conditions: The most significant advantage of the Fmoc group is its lability under mild basic conditions.[2] Unlike the Boc group, which requires harsh acidic conditions (e.g., trifluoroacetic acid, TFA) for removal, the Fmoc group is readily cleaved by a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4] This gentler deprotection protocol is crucial for the synthesis of peptides containing acid-sensitive modifications, such as phosphorylation and glycosylation, which might not be stable under the repeated acid treatments of Boc-SPPS.[1]

-

Orthogonality: The Fmoc/tBu (tert-butyl) strategy is a prime example of an orthogonal protection scheme.[4][5][] The Nα-amino group is temporarily protected by the base-labile Fmoc group, while the reactive side chains of the amino acids are protected by acid-labile groups (e.g., tBu, Trt, Boc).[2][5] This orthogonality ensures that the side-chain protecting groups remain intact during the iterative cycles of Fmoc deprotection, preventing unwanted side reactions and leading to a cleaner crude product with higher purity.[4][7]

-

Enhanced Yield and Purity: The milder reaction conditions of Fmoc-SPPS generally translate to fewer side reactions, resulting in higher crude peptide yields and purity compared to the Boc strategy, particularly for complex and modified peptides.[7]

-

Real-Time Reaction Monitoring: The fluorenyl group of the Fmoc moiety possesses a strong UV absorbance.[8] Upon cleavage, the resulting dibenzofulvene (DBF) byproduct, when scavenged by piperidine, forms a stable adduct that absorbs strongly at approximately 301 nm.[8][9] This property allows for the real-time, quantitative monitoring of the deprotection step using UV-Vis spectrophotometry, enabling researchers to ensure the completion of each cycle and to troubleshoot any synthetic difficulties.[8][10][11]

-

Automation and High-Throughput Synthesis: The simple, repetitive nature of the Fmoc-SPPS cycle, with its mild deprotection and washing steps, is highly amenable to automation.[1][2] This has been a significant factor in its widespread adoption for both academic research and large-scale industrial peptide production.

Quantitative Data Presentation

To provide a clearer understanding of the practical advantages of the Fmoc protecting group, the following tables summarize key quantitative data comparing the Fmoc and Boc strategies in solid-phase peptide synthesis.

Table 1: Comparison of Fmoc and Boc Protecting Group Strategies in SPPS

| Feature | Fmoc Strategy | Boc Strategy | Reference(s) |

| Nα-Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) | [4] |

| Deprotection Condition | Mild Base (e.g., 20% Piperidine in DMF) | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | [2][4] |

| Orthogonality | Fully Orthogonal with acid-labile side-chain protecting groups (tBu, Trt) | Semi-orthogonal with benzyl-based side-chain protecting groups (Bzl) | [4][] |

| Typical Crude Peptide Yield | ~80% (for a model pentapeptide) | ~65% (for a model pentapeptide) | [7] |

| Typical Crude Peptide Purity | ~75% (for a model pentapeptide) | ~55% (for a model pentapeptide) | [7] |

| Final Purified Peptide Yield | ~40% (for a model pentapeptide) | ~25% (for a model pentapeptide) | [7] |

| Compatibility with Sensitive Modifications | High | Low | [1] |

| Real-Time Monitoring | UV-Vis Spectrophotometry | Not readily available | [8] |

Table 2: Quantitative Parameters for Fmoc-SPPS

| Parameter | Typical Value/Range | Notes | Reference(s) |

| Resin Loading Capacity | 0.3 - 0.4 mmol/g | Varies depending on the resin type. | [12] |

| Fmoc Deprotection Time | 5 - 10 minutes | Using 20% piperidine in DMF. Can be a two-step process. | [12] |

| Amino Acid Equivalents | 3 - 5 equivalents | An excess is used to drive the coupling reaction to completion. | [12] |

| Coupling Time | 30 - 60 minutes | Can be extended for difficult sequences. | [12] |

| Coupling Efficiency | > 99% | High efficiency is crucial for the synthesis of long peptides. | [] |

| UV Monitoring Wavelength | ~301 nm | For the dibenzofulvene-piperidine adduct. | [8] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the Fmoc protecting group. These protocols are intended as a guide and may require optimization based on the specific substrate and reaction scale.

Protocol for Fmoc-Protection of an Amino Acid

Objective: To protect the α-amino group of an amino acid with the Fmoc group using Fmoc-OSu.

Materials:

-

Amino Acid (1.0 equivalent)

-

N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)

-

10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate

-

Dioxane or acetone

-

Diethyl ether

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Stir plate and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in the basic aqueous solution.[13]

-

Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C in an ice bath.[13]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[13]

-

Work-up:

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.[13]

-

Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.[13]

-

Extract the Fmoc-amino acid with ethyl acetate.[13]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[13]

-

-

Isolation: Evaporate the solvent using a rotary evaporator to obtain the crude product, which can be further purified by crystallization.[13]

Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Objective: To synthesize a peptide on a solid support using the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acids

-

Appropriate resin (e.g., Wang resin for C-terminal carboxyl, Rink Amide resin for C-terminal amide)[3]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5)[14]

-

Cold diethyl ether

-

Reaction vessel with a frit

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling:

-

First Amino Acid Coupling (Loading):

-

Swell the trityl-based resin in dry DCM.[12]

-

Prepare a solution of the first Fmoc-amino acid (3 equivalents) and DIPEA (7.5 equivalents) in dry DCM.[12]

-

Add the amino acid solution to the swollen resin and stir for 30-60 minutes at room temperature.[12]

-

Wash the resin with DMF.[12]

-

To cap any unreacted chloride groups, treat the resin with a mixture of DCM/Methanol/DIPEA (80:15:5) for 15 minutes.[12]

-

Wash the resin thoroughly with DMF and DCM.[12]

-

-

SPPS Cycle (Repeated for each amino acid):

-

Fmoc Deprotection:

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the DBF-piperidine adduct.[15]

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU) in DMF. Add DIPEA (2-3 equivalents) to activate the amino acid.[13]

-

Add the activated amino acid solution to the deprotected resin.[13]

-

Agitate the mixture for 1-2 hours at room temperature.[13]

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[13]

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM and dry it under vacuum.

-

Prepare the cleavage cocktail (e.g., Reagent K) in a fume hood.[14]

-

Add the cleavage cocktail to the dried resin.[14]

-

Agitate at room temperature for 2-4 hours.[14]

-

Filter the resin and collect the filtrate containing the peptide.[14]

-

Wash the resin with a small amount of fresh TFA.[14]

-

-

Peptide Precipitation and Isolation:

-

Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.[14]

-

Incubate at -20°C for at least 30 minutes to maximize precipitation.[14]

-

Centrifuge the mixture to pellet the peptide.[14]

-

Decant the ether and wash the pellet with cold ether 2-3 more times to remove scavengers.[14]

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[14]

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key mechanisms and workflows related to the Fmoc protecting group.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. chempep.com [chempep.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Revival of a Classic: A Technical Guide to Amino Acid Chlorides in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, a field characterized by a vast arsenal of coupling reagents, the humble amino acid chloride holds a unique and enduring position. First introduced at the dawn of peptide chemistry, this highly reactive species has journeyed from a foundational method to a specialized tool for overcoming some of the most challenging synthetic hurdles. This technical guide provides an in-depth exploration of the historical context, modern applications, quantitative performance, and detailed protocols for the use of amino acid chlorides in peptide synthesis, offering a comprehensive resource for researchers and professionals in drug development.

Historical Context: From Fischer's Foundation to Carpino's Renaissance

The story of amino acid chlorides in peptide synthesis begins with the pioneering work of Emil Fischer in the early 20th century. In 1903, Fischer first reported the use of N-protected amino acid chlorides for the formation of dipeptides.[1] This method was foundational, establishing the principle of activating the carboxyl group to facilitate amide bond formation. Fischer and his contemporaries utilized this technique to synthesize impressive polypeptides for their time, including an octadecapeptide, demonstrating the fundamental utility of this approach.[1]

However, the early application of amino acid chlorides was fraught with challenges. The high reactivity that made them effective also led to significant drawbacks, including:

-

Instability: The unprotected amino acid chloride hydrochlorides were often unstable and difficult to handle.

-

Racemization: The harsh conditions and high reactivity of the acyl chloride intermediate often led to the loss of stereochemical integrity at the α-carbon, a critical issue in peptide and protein chemistry.

-

Side Reactions: The formation of oxazolone intermediates was a common side reaction that could lead to racemization and truncated peptide sequences.

These limitations led to the development of a plethora of alternative coupling reagents throughout the mid-20th century, and the acid chloride method was largely relegated to the annals of chemical history, often labeled as "obsolete" or an example of "overactivation".

The renaissance of the amino acid chloride method came in the latter half of the 20th century, largely due to the seminal contributions of Louis A. Carpino . Carpino recognized that the stability and reactivity of amino acid chlorides could be harnessed by using the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. His work demonstrated that Fmoc-amino acid chlorides were remarkably stable, often crystalline solids that could be isolated and stored.[1] This breakthrough addressed the primary stability concerns of Fischer's era. Furthermore, Carpino and others developed coupling protocols, such as biphasic Schotten-Baumann conditions, that minimized contact between the highly reactive acid chloride and the base required for the reaction, thereby significantly reducing racemization and oxazolone formation.[1]

Today, the use of Nα-Fmoc-amino acid chlorides is recognized as a powerful tool, particularly for:

-

Sterically Hindered Couplings: They are exceptionally effective in coupling bulky or N-methylated amino acids where other reagents may fail.

-

Cost-Effectiveness: The reagents used for their preparation, such as thionyl chloride, are inexpensive, making this an economical activation method.

-

Difficult Sequences: They have proven to be invaluable in the synthesis of complex peptides and peptidomimetics.

Data Presentation: A Quantitative Look at Performance

While the historical narrative is compelling, the practical utility of a synthetic method is best understood through quantitative data. The following tables summarize representative data on the performance of Nα-Fmoc-amino acid chlorides in peptide synthesis, focusing on yield and stereochemical purity.

Table 1: Yields for Dipeptide Synthesis using Fmoc-Amino Acid Chlorides

| Entry | Nα-Fmoc-Amino Acid Chloride | Amine Component | Product | Yield (%) | Reference |

| 1 | Fmoc-Phe-Cl | H-Ala-OMe·HCl | Fmoc-Phe-Ala-OMe | 89 | |

| 2 | Fmoc-D-Phe-Cl | H-Ala-OMe·HCl | Fmoc-D-Phe-Ala-OMe | 92 | |

| 3 | Fmoc-Gly-Cl | H-Gly-OEt·HCl | Fmoc-Gly-Gly-OEt | 85-95 (overall) | [2] |

| 4 | Fmoc-Leu-Cl | H-Leu-OEt·HCl | Fmoc-Leu-Leu-OEt | 85-95 (overall) | [2] |

| 5 | Fmoc-Met-Cl | H-Met-OEt·HCl | Fmoc-Met-Met-OEt | 85-95 (overall) | [2] |

Table 2: Racemization in Peptide Couplings

| Coupling Method | Racemization Level | Conditions/Notes | Reference |

| Fmoc-Phe-Cl + H-Ala-OMe·HCl | Not detected | Analysis by ¹H NMR and HPLC. Claimed to be "completely free from racemization". | |

| In situ generation of Fmoc-amino acid chlorides with BTC | No racemization | Used for difficult couplings to N-alkylated amino acids. | [3] |

| Fmoc-amino acid chlorides under biphasic conditions | Complete stereochemical integrity | Protocol designed to minimize racemization. | [4] |

Experimental Protocols

The following are detailed methodologies for the preparation and use of Nα-Fmoc-amino acid chlorides in peptide synthesis.

Preparation of Nα-Fmoc-Amino Acid Chlorides

This protocol describes a general method for converting an Nα-Fmoc-amino acid to its corresponding acid chloride using thionyl chloride.

Materials:

-

Nα-Fmoc-amino acid

-

Thionyl chloride (SOCl₂) (freshly distilled)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Vacuum line

Procedure:

-

To a clean, dry round-bottom flask, add the Nα-Fmoc-amino acid (1 equivalent).

-

Add anhydrous DCM (approximately 5 mL per mmol of amino acid).

-

Cool the resulting suspension in an ice bath.

-

Slowly add thionyl chloride (2-3 equivalents) to the stirred suspension.

-

Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Co-evaporation with anhydrous DCM or toluene can help to remove residual thionyl chloride.

-

The resulting crude acid chloride is then triturated with cold, anhydrous hexanes to induce precipitation.

-

The solid Nα-Fmoc-amino acid chloride is collected by vacuum filtration, washed with anhydrous hexanes, and dried under high vacuum. The product should be stored in a desiccator over P₂O₅ or a similar drying agent.

Solution-Phase Peptide Coupling (Biphasic Schotten-Baumann Conditions)

This protocol is designed to minimize racemization by keeping the base in a separate aqueous phase from the acid chloride in the organic phase.

Materials:

-

Nα-Fmoc-amino acid chloride

-

Amino acid ester hydrochloride salt

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

5% aqueous sodium carbonate (Na₂CO₃) or 10% aqueous sodium bicarbonate (NaHCO₃) solution

-

Separatory funnel

-

Magnetic stirrer

Procedure:

-

Dissolve the amino acid ester hydrochloride salt (1 equivalent) in the aqueous base solution (e.g., 5% Na₂CO₃).

-

In a separate flask, dissolve the Nα-Fmoc-amino acid chloride (1.1 equivalents) in DCM.

-

Combine the two solutions in a separatory funnel or a flask with vigorous stirring.

-

Stir the biphasic mixture vigorously at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dipeptide.

-

Purify the dipeptide by column chromatography or recrystallization as needed.

Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes the in situ generation and coupling of Fmoc-amino acid chlorides on a solid support, which is particularly useful for sterically hindered couplings.

Materials:

-

Fmoc-deprotected peptide-resin

-

Nα-Fmoc-amino acid

-

Bis(trichloromethyl)carbonate (BTC or triphosgene)

-

Collidine or 2,4,6-trimethylpyridine

-

Anhydrous tetrahydrofuran (THF) or dioxane

-

N,N-Diisopropylethylamine (DIEA)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the Fmoc-deprotected peptide-resin in anhydrous THF.

-

In a separate dry flask, dissolve the Nα-Fmoc-amino acid (3-5 equivalents relative to resin loading) in anhydrous THF.

-

Add collidine (1 equivalent relative to the amino acid) to the amino acid solution.

-

Slowly add a solution of BTC in anhydrous THF (0.33 equivalents relative to the amino acid) to the amino acid/collidine mixture. Stir for 10-20 minutes at room temperature to generate the Fmoc-amino acid chloride in situ.

-

To the swollen resin in the reaction vessel, add the freshly prepared Fmoc-amino acid chloride solution.

-

Add DIEA (3-5 equivalents relative to resin loading) to the reaction vessel to neutralize the HCl that will be generated.

-

Agitate the reaction mixture for 1-4 hours, or until a negative Kaiser test indicates complete coupling.

-

Wash the resin thoroughly with THF and DMF to remove excess reagents and byproducts.

-

Proceed with the next Fmoc deprotection and coupling cycle.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of amino acid chlorides in peptide synthesis.

Caption: Mechanism of peptide bond formation using an Nα-Fmoc-amino acid chloride.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using in situ generated amino acid chlorides.

Caption: Logical flow of the historical development of the amino acid chloride method in peptide synthesis.

Conclusion

The journey of amino acid chlorides in peptide synthesis is a testament to the evolution of chemical methodology. What began as a foundational, yet flawed, technique has been refined and repurposed into a powerful tool for modern peptide chemists. The stability and predictable reactivity of Nα-Fmoc-amino acid chlorides, combined with optimized protocols that mitigate the historical issue of racemization, have secured their place in the synthetic chemist's toolbox. For researchers and drug development professionals facing challenging sequences, particularly those involving sterically hindered or N-methylated residues, the amino acid chloride method offers a robust, efficient, and economical solution, demonstrating that even the oldest of reagents can be revitalized to meet contemporary challenges.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. rsc.org [rsc.org]

- 3. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Fmoc-D-alanyl Chloride with Oxalyl Chloride: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Fmoc-D-alanyl chloride, a crucial building block in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics. The protocol details the conversion of Fmoc-D-alanine to its corresponding acid chloride using oxalyl chloride, a method favored for its mild reaction conditions that minimize the risk of racemization.

Application Notes

This compound is an activated amino acid derivative designed for efficient amide bond formation. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine terminus allows for orthogonal protection strategies, which are fundamental to modern SPPS. The conversion of the carboxylic acid to the more reactive acyl chloride facilitates the coupling of the D-alanine residue, particularly in sterically hindered sequences or when aiming for rapid synthesis cycles. D-amino acids like D-alanine are incorporated into peptide drugs to enhance their metabolic stability and modulate their biological activity by making them less susceptible to enzymatic degradation.

The use of oxalyl chloride as the activating agent is advantageous due to the formation of volatile byproducts (carbon monoxide and carbon dioxide), which are easily removed from the reaction mixture, simplifying the purification of the desired product.[1] The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (DCM), often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

Quantitative Data Summary

| Property | Fmoc-D-alanine (Starting Material) | This compound (Product) |

| Molecular Formula | C₁₈H₁₇NO₄ | C₁₈H₁₆ClNO₃ |

| Molecular Weight | 311.33 g/mol [2] | 329.77 g/mol |

| Appearance | White powder[2] | Expected to be a solid |

| Melting Point | 147-157 °C[2] | Data not available |

| Optical Rotation | [α]D²⁰ = +18 ± 2° (c=1 in DMF)[2] | Data not available |

| ¹H NMR | Data available for starting material | Data not available |

| ¹³C NMR | Data available for starting material | Data not available |

| Mass Spectrometry | Data available for starting material | Data not available |

| Purity (Typical) | ≥ 98% (HPLC)[2] | Expected to be high after purification |

| Yield (Reported for L-isomer) | N/A | >94%[1] |

Experimental Protocol

This protocol describes the synthesis of this compound from Fmoc-D-alanine using oxalyl chloride and catalytic DMF.

Materials:

-

Fmoc-D-alanine

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Rubber septum

-

Nitrogen or Argon gas inlet

-

Ice bath

-

Rotary evaporator

-

Schlenk line or similar vacuum apparatus

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with Fmoc-D-alanine. The flask is sealed with a rubber septum and placed under an inert atmosphere of nitrogen or argon.

-

Dissolution: Anhydrous DCM is added to the flask via a syringe to dissolve the Fmoc-D-alanine.

-

Cooling: The reaction mixture is cooled to 0 °C using an ice bath.

-

Addition of Reagents: While stirring at 0 °C, a catalytic amount of anhydrous DMF (e.g., 1-2 drops) is added to the solution via syringe. Subsequently, oxalyl chloride (approximately 1.3 equivalents relative to Fmoc-D-alanine) is added dropwise via syringe.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is continued at room temperature for approximately 1.5 to 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (CO and CO₂).

-

Work-up:

-

The solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator.

-

To ensure complete removal of volatile impurities, the residue can be co-evaporated with anhydrous DCM two to three times.

-

-

Purification:

-

The crude this compound is triturated with anhydrous hexane.

-

The resulting solid is collected by filtration under an inert atmosphere and washed with cold, anhydrous hexane.

-

The purified product is dried under high vacuum to yield this compound as a solid. The product should be stored under anhydrous and inert conditions to prevent hydrolysis.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The synthesized this compound is a key reagent in SPPS. The following diagram shows its application in the coupling step.

Caption: Application of this compound in the SPPS cycle.

References

Application Notes and Protocols for Fmoc-D-alanyl Chloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is critical to achieving high purity and yield of the target peptide. The use of Nα-Fmoc-protected amino acid chlorides represents a powerful activation strategy, particularly for challenging or sterically hindered couplings. Fmoc-D-alanyl chloride, a highly reactive building block, offers a rapid and efficient alternative to standard carbodiimide or onium salt-based coupling methods for the incorporation of D-alanine residues. D-amino acids are of significant interest in drug development as they can enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.

These application notes provide a comprehensive guide to the synthesis, handling, and application of this compound in Fmoc-SPPS workflows. Detailed protocols for its preparation and coupling are presented, along with a discussion of potential side reactions and a comparison with conventional coupling reagents.

Core Concepts and Workflow

The fundamental principle of using this compound lies in its heightened electrophilicity compared to the corresponding carboxylic acid, allowing for rapid acylation of the free N-terminal amine of the growing peptide chain on the solid support. The overall workflow remains consistent with the standard Fmoc-SPPS cycle.

Caption: The Fmoc-SPPS cycle using this compound.

Data Presentation: Comparative Performance

While direct, quantitative, head-to-head comparisons for this compound against other coupling reagents are not extensively documented in the literature, the following table extrapolates performance based on data for other amino acid chlorides and general knowledge of coupling reagent efficacy.[1] Fmoc-amino acid chlorides are particularly noted for their high reactivity in "difficult" couplings.[2]

| Parameter | This compound | HBTU/DIPEA | HATU/DIPEA | DIC/HOBt |

| Reagent Class | Acyl Halide | Aminium Salt | Aminium Salt | Carbodiimide |

| Typical Coupling Time | 5 - 30 minutes | 30 - 60 minutes | 20 - 45 minutes | 60 - 120 minutes |

| Relative Reactivity | Very High | High | Very High | Moderate |

| Coupling Efficiency | >99% (reported for difficult couplings)[3] | 98 - 99.5% | >99.5% | 95 - 98% |

| Risk of Racemization | Low to Moderate (base and temperature dependent) | Low | Very Low | Low |

| Key Byproducts | HCl (neutralized by base) | HOBt, Tetramethylurea | HOAt, Tetramethylurea | DCU/DIU (soluble) |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of Fmoc-amino acid chlorides using thionyl chloride with ultrasonication.[4]

Materials and Reagents:

-

Fmoc-D-alanine

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Hexane

-

Ultrasonic bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Fmoc-D-alanine (1 equivalent) in anhydrous DCM (approx. 5 mL per mmol of amino acid).

-

Addition of Thionyl Chloride: Add thionyl chloride (3 equivalents) to the suspension.

-

Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Trituration and Isolation: Add anhydrous hexane to the residue to induce precipitation.

-

Filtration and Drying: Collect the solid precipitate by filtration, wash with fresh anhydrous hexane, and dry under high vacuum. The resulting this compound should be stored in a desiccator under an inert atmosphere.

Caption: Workflow for the synthesis of this compound.

Protocol 2: Solid-Phase Coupling of this compound

This protocol describes the coupling of the pre-synthesized this compound to a deprotected peptide-resin. An alternative is the in situ generation of the acid chloride using reagents like bis-(trichloromethyl)carbonate (BTC), which can be advantageous for difficult sequences.[2]

Materials and Reagents:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Base: 2,4,6-Collidine or N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Preparation: Following standard Fmoc deprotection (e.g., 2 x 10 min with 20% piperidine in DMF) and thorough washing with DMF, the deprotected peptide-resin is ready for coupling.[5]

-

Coupling Solution Preparation: In a separate dry vessel, dissolve this compound (1.5 - 3 equivalents relative to resin loading) in anhydrous DMF or DCM.

-

Base Addition: To the peptide-resin in the reaction vessel, add the base (e.g., collidine, 3-5 equivalents) in the same solvent. Agitate briefly.

-

Coupling Reaction: Add the solution of this compound to the resin suspension. Agitate the mixture at room temperature for 15-60 minutes. The reaction is typically very fast.

-

Monitoring the Coupling: The completion of the coupling can be monitored using a qualitative test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete reaction.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and the neutralized HCl salt (e.g., collidinium chloride).

-

Next Cycle: The resin is now ready for the next Fmoc deprotection step in the sequence.

Potential Side Reactions and Mitigation

-

Racemization: While urethane-protected amino acids like Fmoc-D-alanine are generally resistant to racemization, the high reactivity of the acid chloride can increase this risk, especially in the presence of excess base or at elevated temperatures.[6]

-

Mitigation: Use a hindered, non-nucleophilic base like 2,4,6-collidine or DIPEA. Avoid prolonged reaction times and elevated temperatures. Perform the coupling at 0°C for particularly sensitive sequences.

-

-

Reaction with Side Chains: The high reactivity of thionyl chloride during the synthesis of the acid chloride, and the acid chloride itself during coupling, can lead to side reactions with unprotected or sensitive side-chain functional groups. It is noted that acid-sensitive groups may not be compatible with treatment with thionyl chloride.[7]

-

Mitigation: Ensure that all reactive side chains in the peptide sequence are adequately protected with groups stable to the coupling conditions.

-

-

Premature Cleavage from Acid-Labile Resins: The HCl generated during the coupling reaction is a strong acid. If not adequately neutralized, it can cause premature cleavage of the peptide from highly acid-labile resins like 2-chlorotrityl chloride resin.

-

Mitigation: Use a sufficient excess of a non-nucleophilic base (at least 2 equivalents relative to the acid chloride) to neutralize the HCl as it is formed. For highly sensitive linkers, consider alternative activation methods or less acid-labile resins like Wang or Rink Amide resin, depending on the desired C-terminus.[8]

-

Safety and Handling

-

This compound: As an acid chloride, this compound is corrosive and lachrymatory. It will react with moisture in the air to release HCl. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a desiccator.

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water. All operations involving thionyl chloride must be conducted in a well-ventilated fume hood with appropriate PPE.

-

Piperidine, DMF, DCM, DIPEA, Collidine: These are flammable and/or toxic solvents and bases. Consult the Safety Data Sheet (SDS) for each reagent before use and handle with appropriate precautions.

By following these detailed protocols and considering the potential challenges, researchers can effectively utilize this compound as a powerful tool for the efficient incorporation of D-alanine into synthetic peptides, facilitating the development of novel peptide-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Epimerisation in Peptide Synthesis [mdpi.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

Application Notes and Protocols for Fmoc-D-alanyl chloride in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-D-alanyl chloride in solid-phase peptide synthesis (SPPS). This document outlines the unique advantages of this reagent, detailed experimental protocols, and expected outcomes, tailored for professionals in peptide research and drug development.

This compound is a highly reactive building block for the introduction of D-alanine into peptide sequences. The incorporation of D-amino acids is a critical strategy in drug design to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles. The high reactivity of the acyl chloride facilitates efficient coupling, particularly in sterically hindered positions where standard coupling reagents may be less effective.

Core Principles and Advantages

The use of this compound in SPPS is rooted in the well-established Fmoc/tBu strategy. The Fmoc group provides temporary protection of the N-terminus and is readily removed by a mild base, typically piperidine. The key advantage of employing an amino acid chloride is its heightened acylating power, which can lead to faster and more complete coupling reactions. This is especially beneficial for challenging sequences or for reducing racemization.

Key Advantages:

-

High Reactivity: Fmoc-amino acid chlorides are among the most reactive acylating species used in peptide synthesis, often leading to rapid and complete coupling reactions.

-

Reduced Racemization: The fast reaction kinetics can minimize the risk of racemization, a common side reaction during the activation of amino acids.

-

Overcoming Steric Hindrance: Its high reactivity makes it an excellent choice for coupling to sterically demanding amino acids or sequences.

-

Enhanced Peptide Stability: The incorporation of D-alanine increases resistance to proteolytic degradation.

While specific quantitative data for the use of this compound in SPPS is not extensively published in comparative tables, "good to excellent yields" have been reported for dipeptide synthesis using Fmoc-amino acid chlorides. The following table provides expected values based on such reports and general knowledge of SPPS.

| Parameter | Expected Value/Condition | Notes |

| Resin Loading | 0.1 - 1.0 mmol/g | Varies depending on the resin type. |

| This compound Equivalents | 1.5 - 3 equivalents | Relative to the resin loading. Fewer equivalents may be needed due to high reactivity. |

| Base Equivalents (e.g., DIPEA) | 3 - 6 equivalents | Typically double the amino acid chloride equivalents. |

| Coupling Time | 30 - 60 minutes | Significantly shorter than many standard coupling protocols. |

| Coupling Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Anhydrous conditions are crucial. |

| Deprotection Solution | 20% Piperidine in DMF | Standard for Fmoc-SPPS. |

| Deprotection Time | 2 x 5-10 minutes | Two short treatments are generally more effective. |

| Cleavage Cocktail | TFA-based (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) | Composition depends on the side-chain protecting groups of other amino acids in the sequence. |

| Cleavage Time | 2 - 4 hours | |

| Expected Purity (Crude) | 70 - 95% | Highly sequence-dependent. |

| Coupling Efficiency | >99% | Expected to be very high due to the reactivity of the acyl chloride. |

Experimental Protocols

The following protocols provide a step-by-step guide for the use of this compound in manual solid-phase peptide synthesis.

Protocol 1: General SPPS Cycle for this compound

This protocol outlines the key steps for incorporating this compound into a growing peptide chain on a solid support.

Materials and Reagents:

-

Appropriate solid-phase synthesis resin (e.g., Rink Amide for C-terminal amides, Wang or 2-chlorotrityl for C-terminal acids)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), anhydrous

-

Piperidine

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water)

-

Diethyl ether, cold

Procedure:

-